![molecular formula C11H18ClNO2 B1419528 2-Ethoxy-4-[(ethylamino)methyl]phenol hydrochloride CAS No. 1177299-69-2](/img/structure/B1419528.png)
2-Ethoxy-4-[(ethylamino)methyl]phenol hydrochloride
Overview
Description
“2-Ethoxy-4-[(ethylamino)methyl]phenol hydrochloride” is a chemical compound with the molecular formula C11H17NO2•HCl and a molecular weight of 231.72 . It is used for research purposes .
Molecular Structure Analysis
The InChI code for “2-Ethoxy-4-[(ethylamino)methyl]phenol hydrochloride” is 1S/C11H17NO2.ClH/c1-3-12-8-9-5-6-10(13)11(7-9)14-4-2;/h5-7,12-13H,3-4,8H2,1-2H3;1H . This code provides a specific description of the structure of the molecule.Physical And Chemical Properties Analysis
“2-Ethoxy-4-[(ethylamino)methyl]phenol hydrochloride” is a powder . It has a molecular weight of 231.72 . The compound should be stored at room temperature .Scientific Research Applications
Synthesis and Chemical Properties
- The compound has been used as a precursor in the synthesis of new N,N,O tridentate ligands, which have shown potential in forming stable complexes with transition metals such as Co(II), Ni(II), Cu(II), Zn(II), Cd(II), and Pb(II). These complexes have been studied for their stability constants, revealing insights into their potential applications in catalysis and material science (Kim & Lee, 2006).
Biological Applications
- In the context of biological applications, derivatives of the compound have been investigated for their antioxidant activity. For instance, phenolic compounds derived from the Protea hybrid ‘Susara’, including a structurally related compound, have shown significant antioxidant properties, suggesting their potential use in pharmaceuticals, food preservation, and cosmetic industries (León et al., 2014).
Photodynamic Therapy
- Amphiphilic zinc phthalocyanine derivatives, structurally related to 2-Ethoxy-4-[(ethylamino)methyl]phenol hydrochloride, have been synthesized and studied for their photophysical, photochemical properties, and in vitro photodynamic therapy (PDT) efficacy against cancer cells. These studies highlight the compound's potential role in developing new photosensitizers for cancer treatment (Çakır et al., 2015).
Coordination Chemistry
- Research on coordination chemistry has explored the formation of polynuclear metal complexes with related ligands, demonstrating moderate antiferromagnetic interactions. Such studies contribute to the understanding of molecular magnetism and could lead to the development of new magnetic materials (Dieng et al., 2013).
Safety and Hazards
The compound has several hazard statements: H302, H315, H319, H335 . These codes indicate that the compound can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Appropriate safety measures should be taken when handling this compound.
properties
IUPAC Name |
2-ethoxy-4-(ethylaminomethyl)phenol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2.ClH/c1-3-12-8-9-5-6-10(13)11(7-9)14-4-2;/h5-7,12-13H,3-4,8H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWOZDWFLGALKNW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CC(=C(C=C1)O)OCC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethoxy-4-[(ethylamino)methyl]phenol hydrochloride | |
CAS RN |
1177299-69-2 | |
Record name | Phenol, 2-ethoxy-4-[(ethylamino)methyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1177299-69-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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